molecular formula C19H21N5O4 B2473297 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid CAS No. 878736-35-7

2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid

Cat. No. B2473297
CAS RN: 878736-35-7
M. Wt: 383.408
InChI Key: MZWVNJHSSTTZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Purine Motifs in Medicinal Chemistry

Research on purine motifs, including substituted purine structures, is significant due to their presence in crucial medicinal compounds. The study of benzimidazole hybrids at the C-6 position of 2,6-dichloropurine is particularly noted for its potential to enhance biological activity and selectivity. These compounds have been evaluated for in vitro anticancer activities, showing promising results against tumor cell lines, suggesting potential applications in cancer therapy (Yimer & Fekadu, 2015).

Carcinogenic Outcomes and Mechanisms from Environmental Exposure

A systematic review focused on chlorophenoxy compounds, particularly 2,4-D and MCPA, often used as herbicides. While epidemiologic studies have suggested a potential association with increased risks of lymphohematopoietic cancers, the overall evidence does not support a genotoxic mode of action. The study highlights the complexity of evaluating environmental carcinogenic risks and the need for comprehensive assessments of potential carcinogenic modes of action (Stackelberg, 2013).

Nucleoside Analogs in Hematological Malignancies

Recent advancements in purine and pyrimidine nucleoside analogs have shown promise in treating lymphoid and myeloid malignancies. Agents like clofarabine, nelarabine, azacitidine, and decitabine have been approved for treating leukemias and/or myelodysplastic syndromes, with others showing potential in ongoing clinical trials. This highlights the evolving landscape of therapeutic options in hematological disorders (Robak, 2011).

Purinergic System in Mood Disorders

The purinergic system, involving uric acid and purines like adenosine, plays a crucial role in regulating various physiological functions and has been linked to mood disorders. This review discusses the purinergic system's key role in the pathophysiology of mood disorders and the potential of targeting this system for developing effective therapeutics (Ortiz et al., 2015).

properties

IUPAC Name

2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-12-8-22(10-13-6-4-3-5-7-13)18-20-16-15(23(18)9-12)17(27)24(11-14(25)26)19(28)21(16)2/h3-7,12H,8-11H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWVNJHSSTTZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.